molecular formula C11H15NO B14327827 (E)-1-(2-Methoxyphenyl)-N-propylmethanimine CAS No. 110187-56-9

(E)-1-(2-Methoxyphenyl)-N-propylmethanimine

Cat. No.: B14327827
CAS No.: 110187-56-9
M. Wt: 177.24 g/mol
InChI Key: PREABOYMAXJAPI-UHFFFAOYSA-N
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Description

(E)-1-(2-Methoxyphenyl)-N-propylmethanimine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propylmethanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-Methoxyphenyl)-N-propylmethanimine typically involves the condensation of 2-methoxybenzaldehyde with N-propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, to facilitate the formation of the imine bond. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-Methoxyphenyl)-N-propylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group into an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

(E)-1-(2-Methoxyphenyl)-N-propylmethanimine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(2-Methoxyphenyl)-N-propylmethanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-[(E)-(2-methoxyphenyl)methylidene]aniline
  • 4-Methoxy-N-[(E)-1-(4-methoxyphenyl)ethylidene]aniline
  • N’'-[(E)-(2-Methoxyphenyl)methylene]carbonohydrazonic diamide

Uniqueness

(E)-1-(2-Methoxyphenyl)-N-propylmethanimine is unique due to its specific structural configuration and the presence of both methoxy and imine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

110187-56-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-propylmethanimine

InChI

InChI=1S/C11H15NO/c1-3-8-12-9-10-6-4-5-7-11(10)13-2/h4-7,9H,3,8H2,1-2H3

InChI Key

PREABOYMAXJAPI-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=CC=CC=C1OC

Origin of Product

United States

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